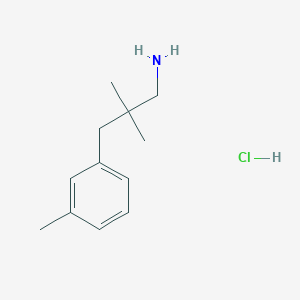
3-Bromo-2-difluoromethyl-5-(trifluoromethyl)aniline
Overview
Description
3-Bromo-2-difluoromethyl-5-(trifluoromethyl)aniline, commonly referred to as BDFMA, is an organic compound belonging to the aniline family. This compound has been widely studied due to its unique properties and potential applications in a variety of scientific fields.
Scientific Research Applications
BDFMA has been studied extensively due to its potential applications in a variety of scientific fields. BDFMA has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in the preparation of coordination complexes. BDFMA has also been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and drug delivery.
Mechanism of Action
BDFMA has been found to act as a proton donor in a variety of reactions. It has also been found to act as a Lewis acid, which is capable of forming complexes with a variety of molecules. BDFMA is also capable of participating in a variety of reactions, such as hydrogen-bonding, nucleophilic substitution, and electrocyclic reactions.
Biochemical and Physiological Effects
BDFMA has been found to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the body. BDFMA has also been found to be an inhibitor of the enzyme dopamine β-hydroxylase, which is involved in the metabolism of dopamine. In addition, BDFMA has been found to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
The main advantage of using BDFMA in laboratory experiments is its low toxicity and low cost. In addition, BDFMA is relatively easy to synthesize and is readily available in a variety of forms. The main limitation of using BDFMA in laboratory experiments is its stability, as it is prone to decomposition at higher temperatures.
Future Directions
The potential applications of BDFMA are vast and varied. BDFMA could be further studied for its potential applications in medicinal chemistry, biochemistry, and drug delivery. In addition, BDFMA could be studied for its potential applications in the fields of catalysis, organic synthesis, and coordination chemistry. BDFMA could also be studied for its potential use as a reagent in the synthesis of polymers and other materials. Finally, BDFMA could be studied for its potential applications in the fields of nanotechnology and materials science.
properties
IUPAC Name |
3-bromo-2-(difluoromethyl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5N/c9-4-1-3(8(12,13)14)2-5(15)6(4)7(10)11/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBZAYYSZYTZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-difluoromethyl-5-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




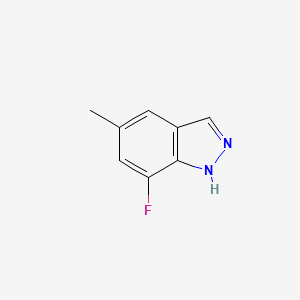
![Methyl 4-[(oxiran-2-yl)methyl]oxane-4-carboxylate](/img/structure/B1484684.png)
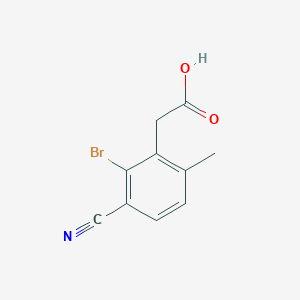

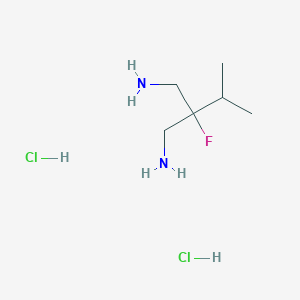

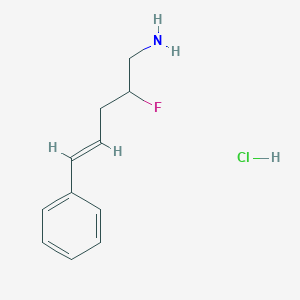
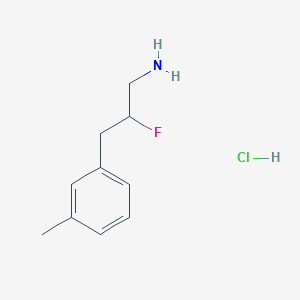

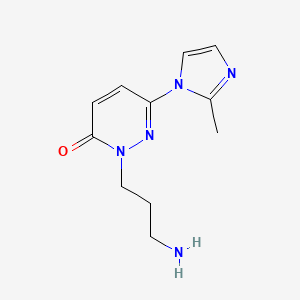
amine hydrochloride](/img/structure/B1484700.png)
![methyl({1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1484701.png)
